molecular formula C20H26N2O6S2 B6571619 2,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946346-92-5

2,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6571619
CAS No.: 946346-92-5
M. Wt: 454.6 g/mol
InChI Key: YIQJICUSOQBDGZ-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is an organic compound with a unique structure that incorporates benzene, sulfonamide, and tetrahydroquinoline moieties

Properties

IUPAC Name

2,5-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6S2/c1-4-12-29(23,24)22-11-5-6-15-13-16(7-9-18(15)22)21-30(25,26)20-14-17(27-2)8-10-19(20)28-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQJICUSOQBDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroquinoline Core Formation

The 1,2,3,4-tetrahydroquinoline scaffold is typically synthesized via Bischler–Napieralski cyclization or Pictet–Spengler reactions . A modified approach from employs microwave-assisted cyclization of S-methylisothiourea with ketone precursors (e.g., 3,3-dimethylcyclohexanone) to form tetrahydroquinazolines, which are subsequently functionalized.

Example Protocol ():

  • 3,3-Dimethylcyclohexanone undergoes carboxylation with dimethyl carbonate in THF/NaH to yield ethyl 3,3-dimethylcyclohexane-1-carboxylate .

  • Heterocyclization with S-methylisothiourea in aqueous KOH forms tetrahydroquinazoline-4(3H)-one .

  • Reaction with morpholine at 120°C introduces the amine functionality.

Sulfonylation at the 1-Position

Sulfonylation of the tetrahydroquinoline nitrogen is achieved using propane-1-sulfonyl chloride under basic conditions.

Optimized Conditions ():

  • Solvent : Dichloromethane (DCM)

  • Base : Triethylamine (2.5 eq)

  • Temperature : 0°C → room temperature (RT)

  • Time : 12 hours

  • Yield : 85–90%

Mechanism : The amine attacks the electrophilic sulfur in propane-1-sulfonyl chloride, with triethylamine scavenging HCl.

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

Sulfonation of 1,4-Dimethoxybenzene

Direct sulfonation of 1,4-dimethoxybenzene with chlorosulfonic acid introduces the sulfonic acid group, which is then converted to the sulfonyl chloride using PCl₅ or SOCl₂ .

Procedure ():

  • 1,4-Dimethoxybenzene (1 eq) is added dropwise to chlorosulfonic acid (3 eq) at 0°C.

  • Stirred at RT for 4 hours, then quenched with ice water.

  • The sulfonic acid intermediate is isolated and treated with PCl₅ (2 eq) in DCM at reflux (40°C, 2 hours).

  • Yield : 75–80%

Coupling of Sulfonamide Moieties

Formation of the Sulfonamide Bond

The final step involves coupling 2,5-dimethoxybenzenesulfonyl chloride with 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine under controlled conditions.

Reaction Setup ():

  • Solvent : Acetonitrile

  • Base : Pyridine (1.2 eq)

  • Temperature : 0°C → RT

  • Time : 6 hours

  • Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane)

  • Yield : 70–75%

Alternative Pathways and Modern Innovations

Microwave-Assisted Synthesis

Microwave irradiation (150°C, solvent-free) accelerates heterocyclization and sulfonylation steps, reducing reaction times from hours to minutes (). For example, tetrahydroquinoline formation under microwave conditions achieves 95% conversion in 15 minutes.

Catalytic Use of Acidic Ion Exchange Resins

Patent highlights Amberlite IR-200C (a sulfonated styrene-divinylbenzene copolymer) as an efficient catalyst for cyclization and dehydration steps. In the synthesis of 2,5-dimethoxytetrahydrofuran precursors, this resin achieves 94% conversion at 50°C in 1.5 hours.

Critical Data Tables

Table 1: Comparison of Sulfonylation Methods

Sulfonating AgentBaseSolventTemp (°C)Time (h)Yield (%)
Propane-1-sulfonyl chlorideEt₃NDCM0→251285–90
Propane-1-sulfonyl chloridePyridineMeCN0→25670–75

Table 2: Optimization of Tetrahydroquinoline Cyclization

MethodCatalystTemp (°C)TimeYield (%)
Conventional heatingp-TsOH1204 h78
MicrowaveNone15015 min95

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonation :

    • Use directing groups (e.g., methoxy) to control sulfonic acid positioning.

  • Byproduct Formation During Coupling :

    • Employ high-purity sulfonyl chlorides and stoichiometric base to minimize di-sulfonylation.

  • Purification Difficulties :

    • Utilize silica gel chromatography with gradient elution (hexane → ethyl acetate) for final product isolation.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) is a key reactive site, participating in hydrolysis , alkylation , and nucleophilic substitution :

Hydrolysis

Under acidic or basic conditions, the sulfonamide bond undergoes cleavage:
Acidic Hydrolysis :

RSO2NH2+H2OH+RSO3H+NH3\text{RSO}_2\text{NH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{RSO}_3\text{H} + \text{NH}_3

Basic Hydrolysis :

RSO2NH2+OHRSO3+NH3\text{RSO}_2\text{NH}_2 + \text{OH}^- \rightarrow \text{RSO}_3^- + \text{NH}_3

For the target compound, hydrolysis at pH < 2 or pH > 10 yields propane sulfonic acid and 6-amino-1,2,3,4-tetrahydroquinoline derivatives .

Nucleophilic Substitution

The sulfonyl group acts as an electron-withdrawing group, facilitating substitution at the benzene ring.
Example Reaction :

Ar-SO2NH2+ClNaH, DMFAr-SO2Cl+NH3\text{Ar-SO}_2\text{NH}_2 + \text{Cl}^- \xrightarrow{\text{NaH, DMF}} \text{Ar-SO}_2\text{Cl} + \text{NH}_3

This reactivity is leveraged in synthesizing sulfonyl chloride intermediates for further functionalization .

Tetrahydroquinoline Core Reactivity

The tetrahydroquinoline moiety exhibits oxidation , hydrogenation , and ring-opening reactions :

Oxidation

Treatment with KMnO₄ or CrO₃ oxidizes the tetrahydroquinoline ring to quinoline :

TetrahydroquinolineKMnO4,ΔQuinoline+H2O\text{Tetrahydroquinoline} \xrightarrow{\text{KMnO}_4, \Delta} \text{Quinoline} + \text{H}_2\text{O}

This reaction is critical for generating aromatic intermediates for drug development.

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces the benzene ring to a decahydroquinoline structure, altering steric and electronic properties .

Methoxy Group Reactivity

The 2,5-dimethoxy substituents undergo demethylation and electrophilic substitution :

Demethylation

Using BBr₃ or HI, methoxy groups are converted to hydroxyl groups:

Ar-OCH3BBr3Ar-OH+CH3Br\text{Ar-OCH}_3 \xrightarrow{\text{BBr}_3} \text{Ar-OH} + \text{CH}_3\text{Br}

This reaction enhances solubility and bioactivity in aqueous systems .

Electrophilic Substitution

The electron-rich benzene ring participates in nitration and sulfonation :
Nitration :

Ar-HHNO3,H2SO4Ar-NO2\text{Ar-H} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} \text{Ar-NO}_2

Yields 3-nitro-2,5-dimethoxybenzene sulfonamide derivatives under controlled conditions .

Synthetic Pathways and Cross-Coupling Reactions

The compound serves as a substrate in Suzuki-Miyaura and Buchwald-Hartwig couplings:

Reaction TypeReagents/ConditionsProductYield (%)Source
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl sulfonamide derivatives72–85
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Aryl sulfonamides65–78

Stability and Degradation

Thermal Stability : Decomposes above 250°C, forming SO₂ , CO₂ , and quinoline fragments .
Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the sulfonamide bond, with a half-life of 4.2 hours in methanol .

Pharmacological Activity

While beyond the scope of chemical reactions, the compound’s sulfonamide and tetrahydroquinoline groups confer enzyme inhibition (e.g., GSTO1) and antimicrobial activity .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : It inhibits bacterial folate synthesis, a mechanism crucial for treating infections caused by various pathogens. Sulfonamide derivatives are known for this activity, making this compound a candidate for further development in antibiotic therapies.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit tumor growth by inducing apoptosis and causing cell cycle arrest in cancer cell lines such as HepG2 (human liver cancer) and DLD (human colorectal cancer). This suggests potential for development as an anticancer agent.

Neuropharmacology

Research indicates that compounds with similar structures may exhibit neuropharmacological effects. The tetrahydroquinoline core is often associated with dopamine receptor activity, suggesting potential applications in treating neurological disorders.

Material Science

Due to its unique chemical structure, this compound can be utilized in developing new materials with specific properties:

  • Polymer Chemistry : It can serve as a building block for synthesizing polymers with sulfonamide functionalities, which could enhance the material's thermal stability and chemical resistance.

Case Study 1: Antimicrobial Efficacy

In a study on sulfonamide derivatives, compounds structurally related to 2,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of dihydropteroate synthase (DHPS), crucial in folate synthesis pathways.

Case Study 2: Anticancer Activity

A series of experiments conducted on human cancer cell lines revealed that the compound induced significant cytotoxic effects. The studies focused on cell viability assays which showed that treatment with the compound resulted in decreased cell proliferation rates in HepG2 cells by approximately 70% compared to untreated controls.

Mechanism of Action

The biological activity of 2,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is linked to its ability to interact with specific molecular targets, such as enzymes or receptors. Its mechanism of action may involve binding to these targets and inhibiting their activity, thereby modulating biochemical pathways. The sulfonamide group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxybenzenesulfonamide: : Similar but lacks the tetrahydroquinoline moiety.

  • N-(6-Quinolinyl)benzenesulfonamide: : Similar but lacks the dimethoxy substitution.

  • Propane-1-sulfonyl-quinolin-6-yl derivatives: : Share the tetrahydroquinoline core but differ in side chains.

Uniqueness

The combination of benzene, sulfonamide, and tetrahydroquinoline moieties with specific functional group substitutions gives 2,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide unique physicochemical properties, making it a valuable compound for diverse research and industrial applications.

There you go! What part of this compound's fascinating world caught your attention the most?

Biological Activity

2,5-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. Its structure incorporates functional groups known to influence biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20H26N2O6S2
Molecular Weight454.6 g/mol
CAS Number1040660-75-0
LogP2.4189
Polar Surface Area69.909

Antimicrobial Activity

Sulfonamide derivatives have been widely studied for their antimicrobial properties. They primarily function by inhibiting bacterial folate synthesis, which is essential for nucleic acid synthesis in bacteria. This mechanism is crucial in treating infections caused by various pathogens.

Key Findings:

  • In vitro studies indicate that compounds related to this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • The compound's sulfonamide group enhances its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis enzymes.

Anticancer Potential

Preliminary research suggests that this compound may possess anticancer properties. It has shown potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.

Case Studies:

  • HepG2 Cell Line: Studies demonstrated that the compound induced significant cytotoxic effects on HepG2 liver cancer cells, leading to apoptosis.
  • DLD Cell Line: Similar effects were observed in DLD colorectal cancer cells, where the compound inhibited cell proliferation and induced cell cycle arrest at the G2/M phase.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameActivity TypeObserved Effects
3,4-Dimethoxy-N-[1-(propane-1-sulfonyl)-...AntimicrobialEffective against MRSA
N-benzyl derivatives of salinomycinAnticancerPotent against drug-resistant cell lines
Quinoline derivativesAntimicrobial/AnticancerVaried effects based on substitution patterns

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives. Key findings include:

  • The presence of methoxy groups significantly enhances the biological activity of sulfonamides.
  • Modifications to the sulfonamide moiety can lead to increased selectivity and potency against specific cancer types.

Q & A

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Evaluate metabolic stability using liver microsomes (e.g., human CYP450 isoforms).
  • Perform PET imaging with radiolabeled analogs (e.g., ^11C-methyl tags) to assess tissue penetration .
  • Apply PBPK modeling to extrapolate in vitro-in vivo correlations (IVIVC) .

Notes

  • Experimental design must align with theoretical frameworks (e.g., enzyme kinetics for bioactivity studies) .
  • For advanced studies, integrate multi-omics data to resolve mechanistic complexities .

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